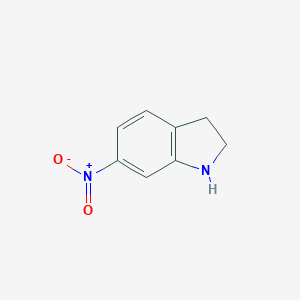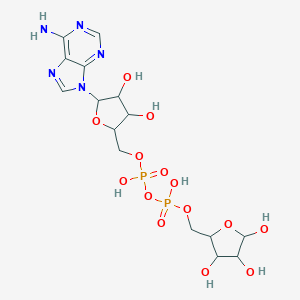
3-Epipyxinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Epipyxinol is a chemical compound that belongs to the class of pyridines. It is a synthetic compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it an ideal candidate for various research studies.
Scientific Research Applications
Biostimulant Effects in Agriculture
A study by Chrysargyris et al. (2020) investigated the biostimulant effects of an eco-product containing essential oils on tomato crops. They found that this treatment increased plant height, stomatal conductance, chlorophyll content, and yield compared to control groups. However, it also led to an increased percentage of fruit cracking. The research highlights the potential agricultural applications of such eco-products in enhancing crop growth and yield (Chrysargyris et al., 2020).
Translational Epidemiology
Khoury, Gwinn, and Ioannidis (2010) emphasized the role of translational research (TR) in epidemiology, which involves translating scientific discoveries into practical applications for public health. This approach is significant for integrating basic scientific discoveries, such as those involving 3-Epipyxinol, into practical health solutions (Khoury, Gwinn, & Ioannidis, 2010).
Epistemologies in Practice
Berland et al. (2016) discussed the importance of engaging students in scientific practices, emphasizing the need for understanding scientific processes and the construction of knowledge. This approach is relevant for educational applications where compounds like 3-Epipyxinol can be used as case studies in scientific research and inquiry (Berland et al., 2016).
Clinical Development of DNA-Based Vaccines
Bodles-Brakhop, Heller, and Draghia‐Akli (2009) discussed the use of electroporation (EP) in the delivery of DNA vaccines, highlighting its enhancement in transferring DNA vaccines to various tissues. This method is significant for the clinical development of DNA-based vaccines, where compounds like 3-Epipyxinol could be involved (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
properties
CAS RN |
19942-05-3 |
|---|---|
Product Name |
3-Epipyxinol |
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24-,27-,28+,29+,30-/m0/s1 |
InChI Key |
DOAJFZJEGHSYOI-GSMCXXRNSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)O)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



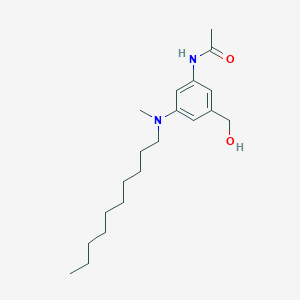

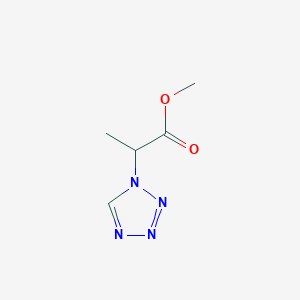

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
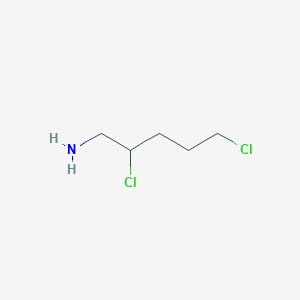
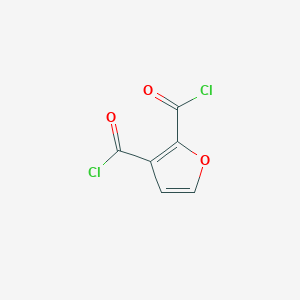

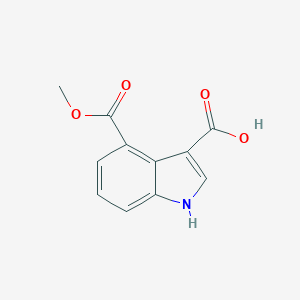

![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
